Benzeneacetic acid, alpha-cyano-5-methoxy-2-nitro-, ethyl ester
Overview
Description
Benzeneacetic acid, alpha-cyano-5-methoxy-2-nitro-, ethyl ester is an organic compound with the molecular formula C12H11NO4. This compound is known for its unique structure, which includes a benzene ring, a cyano group, a methoxy group, and a nitro group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-cyano-5-methoxy-2-nitro-, ethyl ester typically involves the esterification of benzeneacetic acid derivatives One common method is the reaction of benzeneacetic acid with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes followed by purification steps to ensure high purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-cyano-5-methoxy-2-nitro-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or sodium cyanide are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzeneacetic acid, alpha-cyano-5-methoxy-2-nitro-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-cyano-5-methoxy-2-nitro-, ethyl ester involves its interaction with specific molecular targets. The cyano and nitro groups are known to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, alpha-cyano-, ethyl ester
- Benzeneacetic acid, alpha-methoxy-, ethyl ester
- Benzeneacetic acid, alpha-nitro-, ethyl ester
Uniqueness
Benzeneacetic acid, alpha-cyano-5-methoxy-2-nitro-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyano and nitro groups makes it particularly interesting for research in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-(5-methoxy-2-nitrophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-3-19-12(15)10(7-13)9-6-8(18-2)4-5-11(9)14(16)17/h4-6,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADGKXJCKVKXAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC(=C1)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251218 | |
Record name | Ethyl α-cyano-5-methoxy-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97655-38-4 | |
Record name | Ethyl α-cyano-5-methoxy-2-nitrobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97655-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α-cyano-5-methoxy-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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